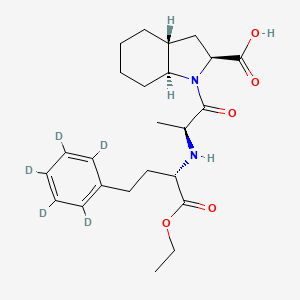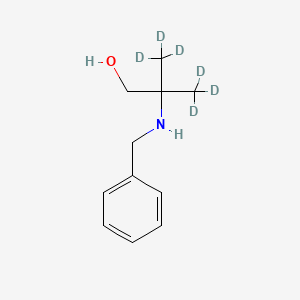
Riluzole-13C,15N2
Overview
Description
Riluzole-13C,15N2 is a labeled version of the anticonvulsant agent riluzole, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. Riluzole is known for its neuroprotective properties and is primarily used in the treatment of amyotrophic lateral sclerosis (ALS). The labeled compound, this compound, is often used as an internal standard in mass spectrometry for the quantification of riluzole .
Mechanism of Action
Target of Action
Riluzole-13C,15N2 is a labeled variant of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is the primary excitatory neurotransmitter in the nervous system, and its excessive release can lead to neuronal damage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
This compound, like Riluzole, acts by blocking the presynaptic release of glutamate , thereby indirectly antagonizing glutamate receptors . It also inactivates neuronal voltage-gated sodium channels . These actions help to reduce the excitotoxic effects caused by excessive glutamate release .
Biochemical Pathways
Riluzole’s action on glutamate receptors and sodium channels affects several biochemical pathways. It has been reported to directly inhibit the kainate and NMDA receptors . Additionally, it has been shown to potentiate GABA A receptors postsynaptically via an allosteric binding site . The exact interaction of riluzole with glutamate receptors remains controversial .
Pharmacokinetics
Riluzole has a bioavailability of approximately 60±18% . It is primarily metabolized in the liver by the CYP1A2 enzyme and has an elimination half-life of 9–15 hours . About 90% of the drug is excreted in the urine .
Result of Action
Riluzole’s action results in neuroprotective effects in various experimental models of neuronal injury involving excitotoxic mechanisms . It suppresses glutamate-induced seizures in rats and displays neuroprotective effects in hypoxic animals .
Action Environment
The action of this compound, like Riluzole, can be influenced by environmental factors. For instance, the presence of food can result in a 15% reduction in the area under the curve and a 45% reduction in maximum serum concentration . Therefore, the timing of drug administration relative to meals can significantly impact its efficacy .
Biochemical Analysis
Biochemical Properties
Riluzole-13C,15N2, like its parent compound Riluzole, interacts with various enzymes and proteins. It acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors . This interaction with glutamate receptors and sodium channels plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism by inhibiting GABA uptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riluzole-13C,15N2 involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the riluzole moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Riluzole-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Riluzole-13C,15N2 is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking in various studies. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of riluzole.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of riluzole.
Medicine: Used in research related to neuroprotective effects and the treatment of neurodegenerative diseases like ALS.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing riluzole
Comparison with Similar Compounds
Riluzole: The unlabeled version of Riluzole-13C,15N2, used in the treatment of ALS.
SKF89976A hydrochloride: Another sodium channel blocker with anticonvulsant properties.
Tiagabine hydrochloride: A GABA uptake inhibitor used in the treatment of epilepsy
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-VUJIMZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


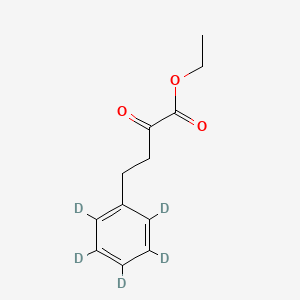
![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)


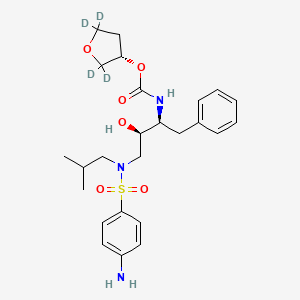
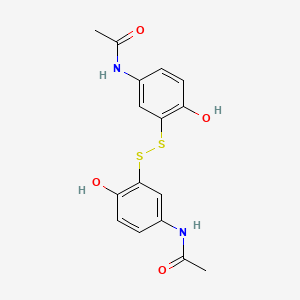
![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)
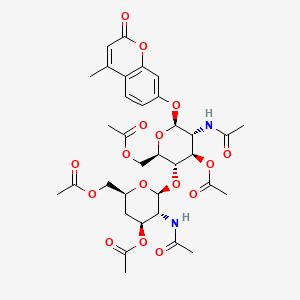

![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)
![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)
